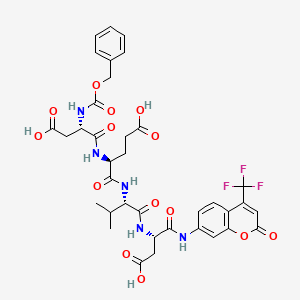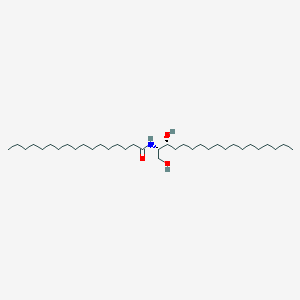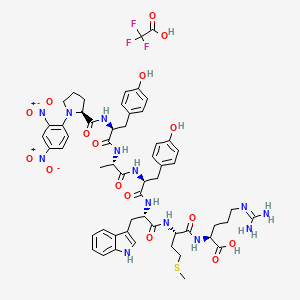
1-NBD-1,2-bis(O-decanoyl-sn-glycerol)
Übersicht
Beschreibung
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a fluorescently tagged diacylglycerol (DAG) derivative. It is produced by the hydrolysis of membrane phospholipids and acts as a lipid second messenger, activating protein kinase C (PKC) and regulating cell growth and apoptosis . The compound has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the terminal decanoyl chain of the model diacylglycerol, 1,2-didecanoyl-sn-glycerol .
Wirkmechanismus
Target of Action
The primary target of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) acts as a lipid second messenger . It interacts with its target, PKC, by activating it . This activation leads to the regulation of cell growth and apoptosis .
Biochemical Pathways
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is produced by the hydrolysis of membrane phospholipids . It serves as a substrate for Diacylglycerol (DAG) kinases for the production of phosphatidic acid, another important lipid messenger . The activation of PKC leads to a cascade of downstream effects that regulate various cellular processes .
Result of Action
The activation of PKC by 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) leads to the regulation of cell growth and apoptosis . This means that it can influence cell proliferation and survival, making it potentially relevant in contexts such as cancer research .
Biochemische Analyse
Biochemical Properties
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) plays a crucial role in biochemical reactions as a lipid second messenger. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase C (PKC), which it activates. This activation is essential for various cellular processes, including cell growth and apoptosis . Additionally, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a substrate for diacylglycerol (DAG) kinases, leading to the production of phosphatidic acid, another important lipid messenger .
Cellular Effects
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) has significant effects on various types of cells and cellular processes. It influences cell function by activating PKC, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . The activation of PKC by 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can lead to changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) involves its role as a lipid second messenger. It exerts its effects by binding to and activating PKC, which then phosphorylates various target proteins involved in cell signaling pathways . Additionally, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a substrate for DAG kinases, leading to the production of phosphatidic acid, which further participates in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can change over time. The compound is relatively stable when stored at -80°C and can be shipped on dry ice . Its stability and degradation over time in experimental conditions need to be monitored to ensure accurate results. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) vary with different dosages in animal models. At lower doses, it effectively activates PKC and influences cellular processes without causing significant toxicity . At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism .
Metabolic Pathways
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is involved in several metabolic pathways. It is produced by the hydrolysis of membrane phospholipids and acts as a substrate for DAG kinases, leading to the production of phosphatidic acid . This compound also influences metabolic flux and metabolite levels by participating in lipid signaling pathways .
Transport and Distribution
Within cells and tissues, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation can affect its activity and function, influencing cellular signaling and metabolism .
Subcellular Localization
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is localized in specific subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments .
Vorbereitungsmethoden
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is synthesized by attaching the NBD fluorophore to the ω-end of the terminal decanoyl chain of 1,2-didecanoyl-sn-glycerol . The synthetic route involves the hydrolysis of membrane phospholipids to produce diacylglycerols, which are then tagged with the NBD fluorophore . The reaction conditions typically involve the use of organic solvents such as ethanol, DMF, or DMSO .
Analyse Chemischer Reaktionen
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid, another important lipid messenger.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The NBD fluorophore can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents for the formation of phosphatidic acid and various organic solvents for substitution reactions . The major products formed from these reactions include phosphatidic acid and modified diacylglycerols .
Wissenschaftliche Forschungsanwendungen
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can be compared with other similar compounds such as:
1,2-Didecanoyl-sn-glycerol: Lacks the NBD fluorophore and is not fluorescently tagged.
Phosphatidic Acid: A product of the oxidation of diacylglycerols, it acts as a lipid messenger but has different signaling properties.
Other NBD-tagged lipids: These compounds have similar fluorescent properties but may differ in their lipid chain composition and biological activities.
The uniqueness of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) lies in its combination of fluorescent tagging and its role as a lipid second messenger, making it a valuable tool for studying lipid metabolism and cell signaling .
Eigenschaften
IUPAC Name |
[(2S)-2-decanoyloxy-3-hydroxypropyl] 10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQGXURHCHLOH-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)
![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)
![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)





![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)
